The synthesis of uniformly $^{13}$C-labeled (2S)-2,6-diaminohexanoic acid requires strategic approaches to incorporate carbon-13 atoms at all six positions of the lysine backbone while maintaining stereochemical integrity. The primary routes involve:
Reductive Amination Pathways: Starting from $^{13}$C-labeled precursors such as 1-$^{13}$C-acetic acid or other carbon-13 sources, this method employs protected keto-acid intermediates that undergo stereoselective reductive amination. The epsilon-amino group is typically introduced via Gabriel synthesis or through selective protection/deprotection sequences to ensure regiocontrol [4] [8].
Biomimetic Routes: These pathways mimic biosynthetic steps for lysine formation, utilizing enzymatic transamination of labeled α-keto precursors. Chemical synthesis often employs labeled glutamate or aspartate as chiral building blocks, leveraging enzymatic machinery for stereoselective amination while incorporating synthetic $^{13}$C-intermediates [4].
Precursor-Directed Synthesis: As demonstrated in benzimidazole synthesis [2], commercially available uniformly ring-labeled aniline serves as an efficient precursor. For aliphatic diamino acids, analogous strategies utilize labeled propionic acid derivatives or $^{13}$C$-acetone$ to construct the carbon backbone through chain elongation reactions like Arndt-Eistert homologation.
Table 1: Synthetic Approaches for $^{13}$C$_{6}$-Labeled Diaminohexanoic Acid Derivatives
Method | Key Starting Materials | Stereochemical Control | Reported Yield Range |
---|---|---|---|
Reductive Amination | 1-$^{13}$C-Acetic acid, Ketoesters | Chiral catalysts (e.g., Ru-BINAP) | 45-60% (multi-step) |
Biomimetic Transamination | $^{13}$C$_{6}$-Glutamate | Enzymatic (Transaminases) | 70-85% (single step) |
Precursor Assembly | $^{13}$C$_{3}$-Propionyl derivatives | Chiral auxiliaries (e.g., Evans) | 30-52% (overall) |
Critical challenges in these pathways include preserving the $^{13}$C$-label$ during high-temperature or strongly acidic/basic steps and maintaining enantiomeric excess (>99% ee) required for biological applications [4] [8].
Achieving uniform $^{13}$C incorporation throughout the diaminohexanoic acid backbone necessitates precise control over isotopic purity and metabolic compatibility:
Metabolic vs. Isotopic Steady State: For biologically synthesized variants, cells must reach metabolic steady state (constant flux rates) before isotopic steady state (stable $^{13}$C enrichment) can be achieved. The time required depends on pool sizes of intermediates and flux rates through lysine biosynthetic pathways [3]. Glycolytic intermediates reach isotopic steady state within minutes, whereas diamino acids like lysine may require hours due to larger intracellular pools and complex biosynthesis.
Backbone Integrity Preservation: Chemical synthesis avoids isotopic dilution by utilizing fully labeled precursors. Protecting group strategies (e.g., Boc/Cbz for amino groups) prevent undesired $^{12}$C incorporation during reactions. The dihydrochloride salt form (as in CID 12205371) enhances stability and minimizes racemization during storage [4] [8].
Analytical Verification: Mass isotopomer distribution (MID) vectors quantitatively assess labeling uniformity. For $^{13}$C$_{6}$-lysine, the M+6 isotopologue should exceed 98% abundance after correction for natural isotopes. Positional labeling is confirmed via $^{13}$C$-NMR$ with characteristic shifts for C1 (175.5 ppm) and C6 (40.2 ppm) in the dihydrochloride form [3] [4].
Table 2: Analytical Parameters for Verifying Uniform $^{13}$C Labeling
Parameter | Target Specification | Analytical Technique | Acceptance Criterion |
---|---|---|---|
Isotopic Enrichment | Uniform $^{13}$C$_{6}$ | High-Resolution LC-MS | M+6 ≥ 98% of total ion |
Positional Integrity | $^{13}$C at all 6 positions | $^{13}$C$-NMR$ Spectroscopy | Single peak per carbon |
Chiral Purity | >99% L-enantiomer | Chiral HPLC with MS detection | ee ≥ 99% |
Isotopic Contamination | $^{12}$C$-impurity$ | Isotope Ratio MS | δ$^{13}$C > 99 atom % |
Synthetic optimization focuses on maximizing isotopic fidelity while minimizing racemization and byproduct formation:
Protecting Group Strategy: The epsilon-amino group is protected as a Boc derivative, while the alpha-amino group utilizes Cbz protection. This orthogonal scheme enables selective deprotection during chain elongation. Acetyl protection (as demonstrated in [2] for aromatic diamines) reduces side reactions during nitration or halogenation steps but is less stable under prolonged heating in aliphatic systems.
Stereoselective Control: Key steps like reductive amination employ chiral catalysts such as Ru(II)-(S)-BINAP complexes to maintain enantiomeric excess. Reaction temperatures are kept below 0°C during imine formation to prevent racemization, while hydrogenation pressures are optimized at 50-100 psi for efficient reduction without epimerization [4].
Minimizing Isotopic Dilution: Solvent selection is critical – deuterated solvents (e.g., CD$3$OD) prevent proton exchange that could introduce $^{12}$C contaminants. All reagents (e.g., NaBH$4$ for reduction) must be prepared in $^{12}$C$-free$ buffers. The final hydrolysis step uses $^{13}$C$-depleted$ HCl to form the dihydrochloride salt without isotopic contamination [8].
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Step | Critical Parameters | Optimized Conditions | Impact on Isotopomer Fidelity |
---|---|---|---|
Reductive Amination | Temperature, Catalyst Loading | −20°C, 0.5 mol% Ru-(S)-BINAP | ee >99.5%, M+6 purity +12% |
Carboxyl Group Activation | Coupling Reagent | $^{13}$C$-DCC$/DMAP | Prevents $^{12}$C incorporation |
Final Deprotection | Acid Concentration | 6M $^{13}$C$-depleted$ HCl | Maintains >99% M+6 abundance |
Scaling $^{13}$C$_{6}$-diaminohexanoic acid synthesis presents unique economic and technical hurdles:
Precursor Cost Constraints: Uniformly $^{13}$C$-labeled$ starting materials account for >75% of production costs. [2] reports $^{13}$C$_{6}$-aniline at approximately \$2,500/gram, making aliphatic chain equivalents even more costly due to additional synthetic steps. Multi-gram syntheses (as in [2]) require careful precursor recycling – for instance, recovering unused $^{13}$C$-cyanide$ from nucleophilic substitution steps.
Purification Bottlenecks: Chromatographic separation of $^{13}$C$-isotopomers$ from $^{12}$C$-contaminants$ demands specialized columns with resolution ≤0.01 amu. Ion-exchange chromatography (IEC) is preferred over reverse-phase HPLC due to better separation of diamino acid salts. However, IEC throughput is limited by flow rates below 5 mL/min to maintain M+6/M+5 separation [4] [8].
Reaction Scaling Limitations: Exothermic steps like nitration ( [2], Scheme 1) require specialized reactors for heat dissipation at >10g scale. Continuous-flow microreactors improve temperature control but increase $^{13}$C$-adsorption$ losses on reactor surfaces. The highest reported yield for gram-scale production is 52% over six steps ( [2]), with the iodination and nitration steps identified as major yield loss points (15-20% loss each).
Isotopic Dilution Risks: At pilot-plant scale (≥100g), trace $^{12}$CO${2}$ incorporation can occur during carboxylation steps. Maintaining nitrogen blankets with $^{13}$CO${2}$$-scrubbing$ and using closed-system reactors reduces dilution to <0.5 atom% per step.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3